molecular formula C25H23N3O3 B7699549 N-(3,4-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(3,4-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7699549
M. Wt: 413.5 g/mol
InChI Key: KPNGTYAGXHQIKH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPA has been extensively studied for its ability to inhibit the proliferation of cancer cells and its potential as a treatment for various diseases. In

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes that are essential for cancer cell proliferation. This compound has also been shown to induce oxidative stress in cancer cells, which leads to the activation of signaling pathways that promote apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes that are essential for cancer cell proliferation, including DNA topoisomerase II and protein kinase C. This compound has also been shown to induce oxidative stress in cancer cells, which leads to the activation of signaling pathways that promote apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its ability to inhibit the proliferation of cancer cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its cytotoxicity, which can make it difficult to determine the optimal dosage for therapeutic use.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of research is the development of novel drug delivery systems that can improve the therapeutic efficacy of this compound. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound in cancer therapy.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with 3,4-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile under reflux conditions. The resulting product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications. Several studies have reported its ability to inhibit the proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer growth and metastasis.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-16-8-11-19(12-9-16)24-27-25(31-28-24)21-6-4-5-7-22(21)30-15-23(29)26-20-13-10-17(2)18(3)14-20/h4-14H,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNGTYAGXHQIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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